molecular formula C34H54N12O14S2 B1668575 L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl- CAS No. 714912-53-5

L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-

Cat. No. B1668575
M. Wt: 919 g/mol
InChI Key: NECLVMNXEDDNTI-NZQCIUDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEC-9 is an orally available anti-inflammatory and cell survival peptide.

Scientific Research Applications

Synthesis in Insulin and Enzyme Studies

L-Cysteine-based peptides have been utilized in the synthesis of protected N-terminal nonapeptides of the A-chain of bovine insulin, showcasing their significance in protein and peptide synthesis research (Wang, 1966). Another study involved the synthesis of enzymatically active peptides analogous to the N-terminal eicosapeptide of ribonuclease A (Scoffone et al., 1967). These peptides are essential for understanding the structure and function of proteins and enzymes.

Catalysis and Biochemical Reactions

The role of L-Cysteine in enzymatic reactions has been highlighted in studies like the one on γ-glutamyl-cysteine synthetase from bovine lens, indicating the amino acid's versatility in biochemical pathways (Rathbun, 1967). Additionally, research into the biosynthesis of peptidoglycan in bacterial cell walls involves L-Cysteine derivatives, showing their importance in microbiological studies (Plapp & Strominger, 1970).

Oxidation and Stability Studies

L-Cysteine and its derivatives have been studied for their oxidation properties and stability, as seen in the research on α-lactalbumin-derived peptides (Koivumäki et al., 2017). This is crucial for understanding the effects of oxidation on proteins and peptides in various conditions.

Applications in Genetic and Microbial Engineering

Genetic and microbial engineering have leveraged L-Cysteine derivatives. For instance, metabolic engineering of Corynebacterium glutamicum for L-cysteine production demonstrates its potential in biotechnological applications (Wei et al., 2019). Such research opens doors to large-scale production of these compounds for various uses.

Analytical Chemistry and Sensor Development

In analytical chemistry, L-Cysteine derivatives have been used to develop methods for selective determination, like the study involving a modified carbon paste electrode for L-Cysteine (Raoof et al., 2006). This indicates their importance in developing sensitive and specific analytical techniques.

properties

CAS RN

714912-53-5

Product Name

L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-

Molecular Formula

C34H54N12O14S2

Molecular Weight

919 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H54N12O14S2/c1-14(26(51)39-15(2)27(52)42-19(4-6-24(36)48)31(56)46-23(12-62)34(59)60)41-33(58)22(10-47)45-28(53)16(3)40-30(55)20(5-7-25(49)50)43-32(57)21(8-17-9-37-13-38-17)44-29(54)18(35)11-61/h9,13-16,18-23,47,61-62H,4-8,10-12,35H2,1-3H3,(H2,36,48)(H,37,38)(H,39,51)(H,40,55)(H,41,58)(H,42,52)(H,43,57)(H,44,54)(H,45,53)(H,46,56)(H,49,50)(H,59,60)/t14-,15-,16-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

NECLVMNXEDDNTI-NZQCIUDGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CHEASAAQC

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHEC-9;  CHEC 9;  CHEC9; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-
Reactant of Route 2
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-
Reactant of Route 3
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-
Reactant of Route 4
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-
Reactant of Route 5
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-
Reactant of Route 6
L-Cysteine, L-cysteinyl-L-histidyl-L-alpha-glutamyl-L-alanyl-L-seryl-L-alanyl-L-alanyl-L-glutaminyl-

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